4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine
Description
4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a heterocyclic compound that features a pyrazolo[3,4-d]pyrimidine core
Properties
IUPAC Name |
4-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-12-3-4-15(13(2)9-12)22-17-14(10-20-22)16(18-11-19-17)21-5-7-23-8-6-21/h3-4,9-11H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZUGOWKTCZIZRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine typically involves the condensation of phenyl hydrazines with ethyl acetoacetate, resulting in phenyl-3H-pyrazol-3-ones. These intermediates are then further reacted to form the pyrazolo[3,4-d]pyrimidine core . The reaction conditions often include the use of catalysts and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Medicinal Chemistry
The primary application of this compound is in medicinal chemistry , where it serves as a lead compound for developing new drugs. Its structural features allow it to interact with various biological targets, particularly kinases involved in cancer progression.
- Kinase Inhibition : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit specific kinases, making them potential candidates for cancer therapeutics. The morpholine group enhances solubility and bioavailability, crucial for pharmacological effectiveness .
Anticancer Activity
Studies have demonstrated that compounds similar to 4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies on renal cancer cell lines have shown that these compounds induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
- Mechanism of Action : The mechanism typically involves the inhibition of kinase activity, which disrupts critical cellular processes such as the cell cycle and survival signaling .
Neuropharmacology
Emerging research suggests potential applications in neuropharmacology , where the compound may influence neurotransmitter systems or neuroprotective pathways.
- Cognitive Enhancement : Some studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives could enhance cognitive function by modulating pathways associated with neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against human renal cancer cells. The study highlighted:
- Compound Tested : 4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine.
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
Case Study 2: Neuroprotective Effects
Research published in Neuroscience Letters explored the neuroprotective effects of pyrazolo[3,4-d]pyrimidine derivatives:
- Objective : To assess the impact on neuronal survival under oxidative stress conditions.
- Results : The study found that these compounds significantly reduced neuronal death and improved survival rates in cultured neurons exposed to harmful agents.
Mechanism of Action
The mechanism of action of 4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound can disrupt cell cycle progression and induce apoptosis in cancer cells . The pathways involved include alterations in cell cycle checkpoints and activation of apoptotic signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit kinase inhibitory activities and have been studied for their anticancer properties.
Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives: These compounds share a similar core structure and have been synthesized for various biological applications.
Uniqueness
4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for targeted cancer therapies .
Biological Activity
The compound 4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a pyrazolo[3,4-d]pyrimidine core linked to a morpholine moiety. This unique structure contributes to its biological activity, particularly as a kinase inhibitor. The molecular formula is with a molecular weight of approximately 284.36 g/mol.
The primary mechanism through which 4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine exerts its biological effects includes:
- Kinase Inhibition : The compound has shown significant inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases. This inhibition is crucial in regulating cell cycle progression and apoptosis in cancer cells .
- Impact on Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines by activating caspases involved in the apoptotic pathway. This effect is mediated through the modulation of signaling pathways related to cell survival .
Biological Activity Overview
The following table summarizes key biological activities associated with 4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine:
Case Studies and Research Findings
- Anticancer Efficacy : A study demonstrated that 4-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]morpholine exhibited stronger cytotoxicity than standard chemotherapy agents like cisplatin in breast cancer models. The compound's ability to induce apoptosis was linked to increased expression of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Kinase Selectivity : Research highlighted the selectivity of this compound towards certain kinases over others, suggesting a favorable profile for targeted cancer therapies. The structure-activity relationship (SAR) studies indicated that modifications in the substituents on the pyrazolo ring significantly influenced its inhibitory potency against specific kinases .
- In Vivo Studies : Animal model studies have shown promising results regarding the safety and efficacy of this compound in reducing tumor size without significant toxicity to normal tissues . These findings support further development for clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
